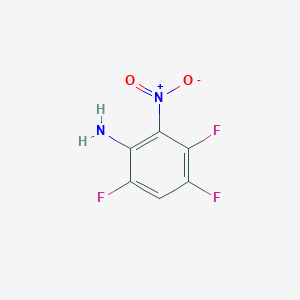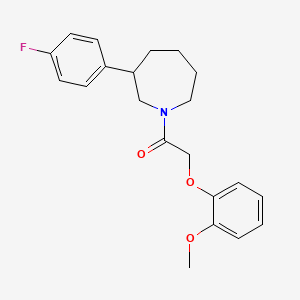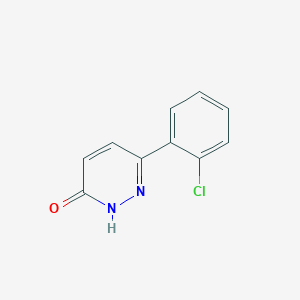![molecular formula C18H12F3N3O3 B2357820 2-{[4-Hydroxy-8-(trifluorométhyl)-3-quinoléyl]carbonylamino}benzamide CAS No. 946340-10-9](/img/structure/B2357820.png)
2-{[4-Hydroxy-8-(trifluorométhyl)-3-quinoléyl]carbonylamino}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[4-Hydroxy-8-(trifluoromethyl)-3-quinolyl]carbonylamino}benzamide is a complex organic compound featuring a quinoline core substituted with a trifluoromethyl group and a benzamide moiety
Applications De Recherche Scientifique
2-{[4-Hydroxy-8-(trifluoromethyl)-3-quinolyl]carbonylamino}benzamide has several scientific research applications:
Pharmaceuticals: This compound is studied for its potential as a drug candidate due to its unique structural features and biological activity.
Chemical Biology: It can be used as a probe to study biological processes involving quinoline derivatives and their interactions with biomolecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-Hydroxy-8-(trifluoromethyl)-3-quinolyl]carbonylamino}benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a radical trifluoromethylation reaction, using reagents such as trifluoromethyl iodide and a radical initiator.
Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction, typically using a hydroxylating agent like hydrogen peroxide.
Formation of the Benzamide Moiety: The benzamide moiety can be introduced through an amide coupling reaction, using reagents such as benzoyl chloride and an amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the use of more cost-effective reagents and catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[4-Hydroxy-8-(trifluoromethyl)-3-quinolyl]carbonylamino}benzamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.
Reduction: The carbonyl group in the benzamide moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Various nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in a quinoline ketone, while reduction of the benzamide moiety yields a benzylamine derivative.
Mécanisme D'action
The mechanism of action of 2-{[4-Hydroxy-8-(trifluoromethyl)-3-quinolyl]carbonylamino}benzamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, potentially inhibiting their activity. The quinoline core may intercalate with DNA, disrupting replication and transcription processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- **2-{[4-Hydroxy-8-(trifluoromethyl)-3-quinolyl]carbonylamino}benzoic acid
- **2-{[4-Hydroxy-8-(trifluoromethyl)-3-quinolyl]carbonylamino}benzylamine
- **2-{[4-Hydroxy-8-(trifluoromethyl)-3-quinolyl]carbonylamino}benzyl alcohol
Uniqueness
Compared to similar compounds, 2-{[4-Hydroxy-8-(trifluoromethyl)-3-quinolyl]carbonylamino}benzamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both the trifluoromethyl group and the benzamide moiety enhances its potential as a versatile compound in various scientific applications .
Propriétés
IUPAC Name |
N-(2-carbamoylphenyl)-4-oxo-8-(trifluoromethyl)-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3N3O3/c19-18(20,21)12-6-3-5-10-14(12)23-8-11(15(10)25)17(27)24-13-7-2-1-4-9(13)16(22)26/h1-8H,(H2,22,26)(H,23,25)(H,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZTQIHONGXPFJK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CNC3=C(C2=O)C=CC=C3C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-(1H-indol-1-yl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2357758.png)


